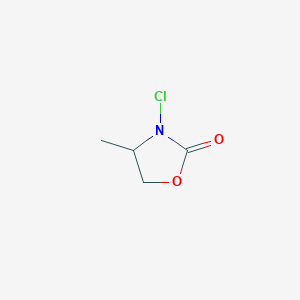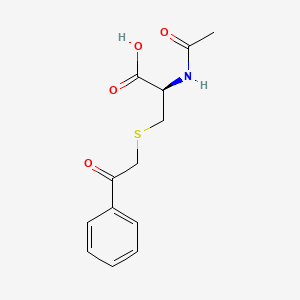
(2R)-2-acetamido-3-phenacylsulfanylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-acetamido-3-phenacylsulfanylpropanoic acid is a chiral compound with potential applications in various fields of chemistry and biology. This compound features an acetamido group, a phenacylsulfanyl group, and a propanoic acid backbone, making it a versatile molecule for synthetic and analytical purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-acetamido-3-phenacylsulfanylpropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-2-amino-3-mercaptopropanoic acid and phenacyl bromide.
Acetylation: The amino group of ®-2-amino-3-mercaptopropanoic acid is acetylated using acetic anhydride to form ®-2-acetamido-3-mercaptopropanoic acid.
Phenacylation: The thiol group of ®-2-acetamido-3-mercaptopropanoic acid is then reacted with phenacyl bromide in the presence of a base such as sodium hydroxide to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-acetamido-3-phenacylsulfanylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The phenacyl group can be reduced to a phenethyl group using reducing agents like sodium borohydride.
Substitution: The acetamido group can participate in nucleophilic substitution reactions, where the acetyl group is replaced by other acyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acyl chlorides, anhydrides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Phenethyl derivatives.
Substitution: Various acylated derivatives.
Applications De Recherche Scientifique
(2R)-2-acetamido-3-phenacylsulfanylpropanoic acid has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (2R)-2-acetamido-3-phenacylsulfanylpropanoic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological macromolecules, while the phenacylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R)-2-acetamido-3-mercaptopropanoic acid: Lacks the phenacyl group, making it less versatile in synthetic applications.
(2R)-2-amino-3-phenacylsulfanylpropanoic acid: Lacks the acetamido group, which may reduce its ability to form hydrogen bonds with biological targets.
Uniqueness
(2R)-2-acetamido-3-phenacylsulfanylpropanoic acid is unique due to the presence of both acetamido and phenacylsulfanyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
33869-67-9 |
|---|---|
Formule moléculaire |
C13H15NO4S |
Poids moléculaire |
281.33 g/mol |
Nom IUPAC |
(2R)-2-acetamido-3-phenacylsulfanylpropanoic acid |
InChI |
InChI=1S/C13H15NO4S/c1-9(15)14-11(13(17)18)7-19-8-12(16)10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,14,15)(H,17,18)/t11-/m0/s1 |
Clé InChI |
GBXIYVFOFVBRGY-NSHDSACASA-N |
SMILES isomérique |
CC(=O)N[C@@H](CSCC(=O)C1=CC=CC=C1)C(=O)O |
SMILES canonique |
CC(=O)NC(CSCC(=O)C1=CC=CC=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R)-1-Methyl-2,3-dihydro[1,1'-biphenyl]-4(1H)-one](/img/structure/B14697023.png)
![2-{[(e)-(3-Methoxyphenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14697040.png)


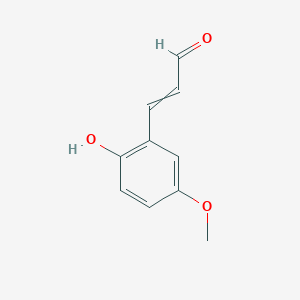
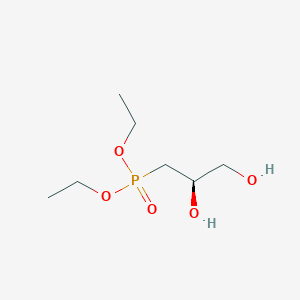
![Tributyl[(prop-2-en-1-yl)oxy]stannane](/img/structure/B14697060.png)
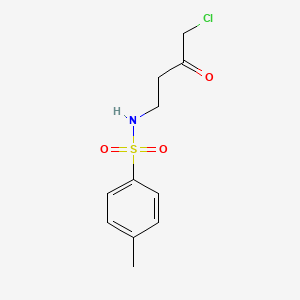
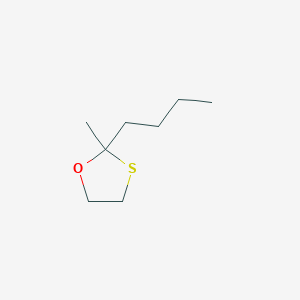
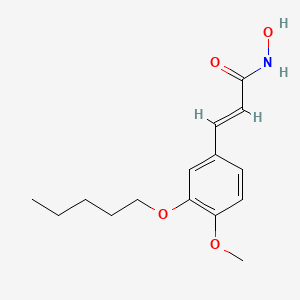
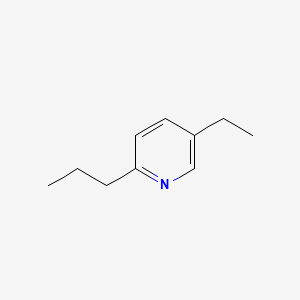
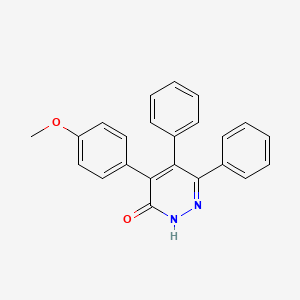
![Benzene, 1,1',1''-[(2-propynylthio)methylidyne]tris-](/img/structure/B14697103.png)
